An In-depth Technical Guide to [5-(2-Furyl)-1H-pyrazol-3-yl]methanol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to [5-(2-Furyl)-1H-pyrazol-3-yl]methanol: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of [5-(2-Furyl)-1H-pyrazol-3-yl]methanol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing data from established chemical principles and analogous structures, this document outlines the core chemical properties, a robust synthesis protocol, reactivity profile, and the promising therapeutic applications of this molecule.
Introduction: The Scientific Merit of the Furyl-Pyrazole Scaffold
The convergence of furan and pyrazole rings within a single molecular entity, as seen in [5-(2-Furyl)-1H-pyrazol-3-yl]methanol, presents a compelling scaffold for medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, with numerous FDA-approved drugs featuring this heterocycle for a wide array of therapeutic applications, including anti-inflammatory, analgesic, and anticancer treatments.[1][2][3][4] The pyrazole ring's ability to act as a bioisostere for other aromatic systems, while offering improved physicochemical properties like solubility, makes it a privileged structure in drug design.[1] The furan moiety, a five-membered aromatic ether, is also a common feature in bioactive natural products and pharmaceuticals, contributing to the molecule's overall electronic and steric profile. The hydroxymethyl group at the 3-position of the pyrazole ring introduces a key functional handle for further derivatization and a potential site for hydrogen bonding interactions with biological targets.
This guide will delve into the essential technical aspects of [5-(2-Furyl)-1H-pyrazol-3-yl]methanol, providing a foundational understanding for its synthesis, characterization, and exploration in drug discovery programs.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Information | Rationale & References |
| Molecular Formula | C₈H₈N₂O₂ | Based on chemical structure. |
| Molecular Weight | 164.16 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a colorless to pale yellow crystalline solid. | Pyrazole and its simple derivatives are often crystalline solids at room temperature.[5][6] |
| Melting Point | Estimated to be in the range of 100-150 °C. | The presence of hydrogen bonding from the alcohol and pyrazole N-H will increase the melting point compared to non-hydroxylated analogs. |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone.[5] | The pyrazole moiety offers some polarity, but the furan ring and the overall carbon backbone contribute to its organic character. Solubility is expected to increase with temperature.[5] |
| pKa | The pyrazole ring has a pKa of approximately 2.5 for the pyridinic nitrogen and around 14 for the pyrrolic N-H. | The furan and hydroxymethyl substituents are not expected to drastically alter these fundamental pKa values. |
Synthesis of [5-(2-Furyl)-1H-pyrazol-3-yl]methanol: A Step-by-Step Protocol
A plausible and efficient synthesis of [5-(2-Furyl)-1H-pyrazol-3-yl]methanol can be achieved through a multi-step process, commencing with a Claisen-Schmidt condensation, followed by pyrazole ring formation and subsequent functional group modification.
Synthetic Pathway Overview
Caption: Proposed synthesis of [5-(2-Furyl)-1H-pyrazol-3-yl]methanol.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-Furyl)but-3-en-2-one (Chalcone Intermediate) via Claisen-Schmidt Condensation [7][8][9]
-
To a stirred solution of furfural (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.
-
Add acetone (1.2 equivalents) to the mixture and continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash with cold water until neutral, and dry under vacuum. Recrystallize from a suitable solvent like ethanol to obtain pure 4-(2-furyl)but-3-en-2-one.
Causality: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones from an aldehyde and a ketone under basic or acidic conditions.[10] The use of a base facilitates the formation of an enolate from acetone, which then acts as a nucleophile attacking the carbonyl carbon of furfural.
Step 2: Synthesis of 5-(2-Furyl)-3-methyl-1H-pyrazole
-
Dissolve the synthesized 4-(2-furyl)but-3-en-2-one (1 equivalent) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Purify by recrystallization from ethanol.
Causality: The reaction of an α,β-unsaturated ketone with hydrazine is a classic and efficient method for the synthesis of pyrazolines, which in this case will readily aromatize to the corresponding pyrazole.[4]
Step 3: Oxidation to 5-(2-Furyl)-1H-pyrazole-3-carbaldehyde
-
Suspend 5-(2-furyl)-3-methyl-1H-pyrazole (1 equivalent) in a suitable solvent such as dioxane.
-
Add selenium dioxide (1.1 equivalents) to the suspension.
-
Reflux the mixture for 6-8 hours. The black precipitate of selenium metal will indicate the progress of the reaction.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and filter off the selenium.
-
Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the aldehyde.
Causality: Selenium dioxide is a specific oxidizing agent for the conversion of an activated methyl group (adjacent to an aromatic ring) to an aldehyde.
Step 4: Reduction to [5-(2-Furyl)-1H-pyrazol-3-yl]methanol
-
Dissolve 5-(2-furyl)-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the careful addition of water.
-
Evaporate the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain [5-(2-Furyl)-1H-pyrazol-3-yl]methanol.
Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic furan and pyrazole rings.
Spectroscopic Characterization: A Predictive Interpretation
Based on the analysis of structurally related compounds, the following spectroscopic data are predicted for [5-(2-Furyl)-1H-pyrazol-3-yl]methanol.
¹H NMR (in DMSO-d₆):
-
~12.5-13.5 ppm (broad singlet, 1H): N-H proton of the pyrazole ring.
-
~7.6 ppm (doublet, 1H): H5 proton of the furan ring.
-
~6.5-6.7 ppm (multiplet, 2H): H3 and H4 protons of the furan ring.
-
~6.4 ppm (singlet, 1H): H4 proton of the pyrazole ring.
-
~5.0-5.5 ppm (triplet, 1H): -OH proton of the hydroxymethyl group (exchangeable with D₂O).
-
~4.5 ppm (doublet, 2H): -CH₂- protons of the hydroxymethyl group.
¹³C NMR (in DMSO-d₆):
-
~150-155 ppm: C5 of the pyrazole ring.
-
~145-150 ppm: C3 of the pyrazole ring.
-
~142-145 ppm: C2 of the furan ring.
-
~110-115 ppm: C5 of the furan ring.
-
~105-110 ppm: C3 and C4 of the furan ring.
-
~100-105 ppm: C4 of the pyrazole ring.
-
~55-60 ppm: -CH₂- carbon of the hydroxymethyl group.
IR (KBr, cm⁻¹):
-
~3200-3400 (broad): O-H and N-H stretching vibrations.
-
~3100-3150: Aromatic C-H stretching.
-
~2850-2950: Aliphatic C-H stretching.
-
~1500-1600: C=C and C=N stretching of the aromatic rings.
-
~1000-1100: C-O stretching of the alcohol and furan ether.
Mass Spectrometry (EI):
-
A prominent molecular ion peak (M⁺) is expected at m/z = 164.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of [5-(2-Furyl)-1H-pyrazol-3-yl]methanol is dictated by its three key components: the pyrazole ring, the furan ring, and the hydroxymethyl group.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The N-H proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
-
Furan Ring: The furan ring is also aromatic but is more susceptible to electrophilic attack than benzene, typically at the 5-position (if unsubstituted) and can undergo reactions like nitration, halogenation, and Friedel-Crafts acylation under mild conditions. It is also known to participate in Diels-Alder reactions.
-
Hydroxymethyl Group: The primary alcohol is a versatile functional group that can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of [5-(2-Furyl)-1H-pyrazol-3-yl]methanol make it a promising candidate for various applications, particularly in medicinal chemistry.
Therapeutic Potential
Numerous studies have highlighted the diverse biological activities of pyrazole derivatives.[2][3][11][12] The furyl-pyrazole scaffold could be a valuable pharmacophore for targeting a range of biological pathways.
-
Anticancer Activity: Pyrazole-containing compounds have been shown to inhibit various kinases, disrupt microtubule function, and induce apoptosis in cancer cells.[2][11][12] The hydroxymethyl group can be derivatized to introduce functionalities that enhance binding to specific enzyme active sites.
-
Anti-inflammatory and Analgesic Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold.[3] This compound could serve as a starting point for the development of novel anti-inflammatory agents.
-
Antimicrobial Properties: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activity.[12]
Proposed Biological Screening Workflow
Caption: A streamlined workflow for evaluating the biological activity of the title compound.
Conclusion
[5-(2-Furyl)-1H-pyrazol-3-yl]methanol is a heterocyclic compound with significant untapped potential. Its synthesis is achievable through established organic chemistry methodologies. The presence of versatile functional groups and a privileged pyrazole scaffold makes it an attractive starting point for the development of novel therapeutic agents and functional materials. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule.
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